N-(3-nitrophenyl)-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

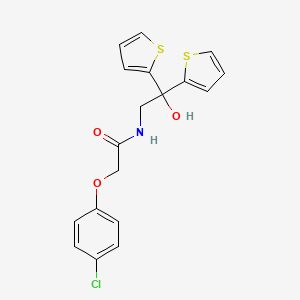

“N-(3-nitrophenyl)-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a nitrophenyl group (a benzene ring with a nitro group (-NO2) attached), and a carboxamide group (a derivative of carboxylic acids where the hydroxyl group has been replaced by an amine group) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene and phenyl rings, the nitro group, and the carboxamide group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The nitro group is electron-withdrawing, which means it would decrease the electron density in the phenyl ring and make it less reactive towards electrophilic aromatic substitution reactions . The chromene ring and the carboxamide group could also participate in various chemical reactions, but the specifics would depend on the exact structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the positions of the functional groups and the overall shape of the molecule would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用

Fluorescent Probing and Detection

N-(3-nitrophenyl)-2H-chromene-3-carboxamide derivatives have been identified as effective fluorescent probes. For instance, certain nitro-3-carboxamide coumarin derivatives exhibit selective fluorescent chemosensor properties for detecting Cu(2+) ions in aqueous solutions, with enhanced fluorescence in the presence of Cu(2+) compared to other metal ions (Bekhradnia, Domehri, & Khosravi, 2016). This discovery is vital for environmental monitoring and biochemical assays.

Alzheimer's Disease Research

This compound class shows promise in Alzheimer's disease research. For example, certain arylisoxazole-chromenone carboxamides, closely related to this compound, have demonstrated significant inhibitory activities against enzymes associated with Alzheimer's disease, such as acetylcholinesterase and butyrylcholinesterase. Moreover, these compounds showed potential in inhibiting BACE1, a crucial enzyme in Alzheimer's disease progression, and exhibited metal chelating abilities, which are important in the disease's onset and progress (Saeedi et al., 2020).

Antitubercular Activity

This compound derivatives have shown promising results in antitubercular activity. A study on 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine derivatives, which are structurally similar, revealed significant in vitro activity against Mycobacterium tuberculosis, with some compounds exhibiting activity comparable to standard tuberculosis treatments (Warekar et al., 2017).

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound derivatives. For instance, certain N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides demonstrated notable antimicrobial activity, underscoring their potential use in combating various microbial infections (Ukhov et al., 2021).

Safety and Hazards

As with any chemical compound, handling “N-(3-nitrophenyl)-2H-chromene-3-carboxamide” would require appropriate safety measures. This might include wearing protective clothing and eye protection, and ensuring good ventilation . The compound could also present specific hazards depending on its physical and chemical properties .

将来の方向性

特性

IUPAC Name |

N-(3-nitrophenyl)-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-16(17-13-5-3-6-14(9-13)18(20)21)12-8-11-4-1-2-7-15(11)22-10-12/h1-9H,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINYYJRYOAPLIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855985.png)

![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2855987.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2855989.png)

![2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2855992.png)

![methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate](/img/structure/B2855993.png)

![1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B2855994.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2855998.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B2856003.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2856006.png)